Verapamil is a synthetic compound primarily recognized for its role in modulating calcium channel activity. Classified as a phenylalkylamine calcium channel blocker, it exhibits a high affinity for L-type voltage-gated calcium channels. [] While frequently associated with clinical applications, Verapamil serves as a valuable tool in various scientific research domains. Its ability to selectively inhibit calcium influx through L-type channels makes it particularly useful in investigating calcium-dependent cellular processes, signal transduction pathways, and the implications of calcium channel dysfunction in various disease models. [, ]
Verapamil is classified as a benzene derivative and is specifically categorized under calcium channel blockers. Its chemical formula is , and it is often administered in the form of its hydrochloride salt, known as verapamil hydrochloride. The compound was first introduced in the 1960s and has since become a staple in cardiovascular pharmacotherapy.
The synthesis of verapamil has been explored through various methods, with significant advancements in recent years aimed at improving efficiency and purity.
Other synthetic routes include:
Verapamil's molecular structure is characterized by a complex arrangement that includes:
The molecular weight of verapamil is approximately 454.6 g/mol, with a melting point around 120-122 °C.
Verapamil participates in several chemical reactions relevant to its pharmacological activity:
Verapamil's mechanism of action centers on its ability to inhibit calcium influx through L-type calcium channels:
Verapamil exhibits several notable physical and chemical properties:
Verapamil has extensive applications in both clinical and research settings:
Verapamil, a prototypical phenylalkylamine-class calcium channel blocker, primarily targets L-type voltage-gated calcium channels (Cav1.2). These channels, characterized by their α1C pore-forming subunit, are critical for calcium influx in excitable tissues. Verapamil binds to the intracellular segment of the α1 subunit in a voltage- and frequency-dependent manner, preferentially interacting with depolarized or open channel states. This binding stabilizes the inactivated conformation, reducing channel availability during repetitive depolarizations—a property central to its antiarrhythmic effects [1].
The inhibition of L-type channels in vascular smooth muscle induces vasodilation by decreasing intracellular Ca²⁺, thereby reducing actin-myosin cross-bridge formation. In cardiomyocytes, verapamil diminishes phase 0 depolarization in nodal tissues and phase 2 plateau currents in contractile cells, resulting in negative chronotropic, dromotropic, and inotropic effects. Notably, verapamil’s S-enantiomer exhibits ~20-fold greater potency than the R-enantiomer due to stereoselective metabolism, though both are administered as a racemate [1] [8]. Verapamil also blocks T-type calcium channels (Cav3.1/Cav3.2), albeit with lower affinity, potentially contributing to neuroendocrine modulation [1] [8].
Table 1: Verapamil's Effects on Calcium Channel Subtypes
Channel Type | Primary Tissue Distribution | Functional Consequence of Blockade | Verapamil Kd (μM) |
---|---|---|---|
L-type (Cav1.2) | Vascular SMC, Cardiomyocytes | Vasodilation, Reduced Contractility | 0.1–0.5 |
T-type (Cav3.1) | Neurons, Pacemaker Cells | Altered Firing Patterns | 5–10 |
N-type (Cav2.2) | Presynaptic Neurons | Reduced Neurotransmitter Release | >10 |
Beyond cardiovascular effects, verapamil suppresses thioredoxin-interacting protein (TXNIP), a critical regulator of cellular redox balance and apoptosis. Hyperglycemia upregulates TXNIP via Sp1 transcription factor activation, promoting β-cell apoptosis through multiple pathways:
Verapamil inhibits L-type calcium channels in β-cells, reducing Ca²⁺-dependent calpain protease activation and subsequent proteolytic cleavage of the TXNIP-inhibiting transcription factor FOXO1. This preserves nuclear FOXO1, which represses TXNIP gene expression. Studies in diabetic models demonstrate that verapamil reduces islet TXNIP expression by >50%, enhancing β-cell survival and insulin secretion [2] [8]. This mechanism underpins its investigational use for diabetes mellitus.
Verapamil modulates the Nrf2-Keap1 antioxidant pathway, though evidence is less direct than for TXNIP. Under oxidative stress, Nrf2 dissociates from its cytosolic inhibitor Keap1 and translocates to the nucleus, activating antioxidant response element (ARE)-driven genes (e.g., heme oxygenase-1, NADPH quinone oxidoreductase). Verapamil’s blockade of Ca²⁺ influx may:
Verapamil is a first-generation P-glycoprotein (P-gp/ABCB1) inhibitor, binding to the drug substrate pocket within the transmembrane domains. Key mechanisms include:
Table 2: Verapamil's Interaction with ABC Transporters
Transporter | Substrate | Inhibitory Concentration (IC50) | Clinical Relevance |
---|---|---|---|
P-gp (ABCB1) | Yes | 1–5 μM | Multidrug resistance reversal |
MRP1 (ABCC1) | No* | >50 μM | Limited inhibition at therapeutic doses |
BCRP (ABCG2) | No* | >50 μM | Minimal interaction in PET tracer studies |
*At nanomolar concentrations relevant to PET imaging, verapamil is selective for P-gp over MRP1/BCRP [5].
Verapamil’s efficacy in reversing multidrug resistance (MDR) is concentration-dependent:
Verapamil inhibits voltage-gated potassium (Kv) channels independently of calcium blockade:
Table 3: Verapamil's Potassium Channel Targets
Channel Type | Current | Tissue | Functional Impact |
---|---|---|---|
Kv1.3/Kv1.5 | IKDR | Vascular SMC, Neurons | Prolonged depolarization, Vasodilation |
Kv11.1 (hERG) | IKr | Cardiomyocytes | Potential QT prolongation risk |
TREK-2 (K2P) | IKLeak | Sympathetic Neurons | Increased sympathetic tone |
Molecular dynamics simulations reveal verapamil binds Kv channels via S6 helix residues, occluding the intracellular pore entrance. This contrasts with calcium channels, where binding occurs within the pore’s selectivity filter [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7